(1-Methylhexyl)ammonium sulphate

Pharmaceutical Salts Analytical Chemistry Preformulation

Researchers developing generic decongestant formulations require a high-fidelity reference standard to distinguish the 1:1 sulfate salt from the common 2:1 bis-salt. This compound serves as a critical impurity marker and preformulation tool. - Stoichiometric Specificity: 1:1 salt form enables accurate HPLC method validation for bis-salt API purity control. - Pharmacological Benchmark: Documented nasal decongestant with rapid onset and no rebound effect, ideal as a reference API. - Supply Assurance: Analytical-grade material provided with full documentation for regulatory submission support.

Molecular Formula C7H19NO4S
Molecular Weight 213.30 g/mol
CAS No. 33423-91-5
Cat. No. B12349352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylhexyl)ammonium sulphate
CAS33423-91-5
Molecular FormulaC7H19NO4S
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCCCCCC(C)N.OS(=O)(=O)O
InChIInChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4)
InChIKeyASNSHZBVZYSNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylhexyl)ammonium Sulphate: Procurement & Differentiators


(1-Methylhexyl)ammonium sulphate (CAS 33423-91-5), also known as tuaminoheptane sulfate, is a C7 aliphatic amine salt belonging to the class of sympathomimetic alkylamines. It is chemically defined as heptan-2-amine sulfate (1:1) with the molecular formula C₇H₁₉NO₄S and a molecular weight of 213.30 g/mol [1]. This compound exists as a racemic mixture (±)-1-methylhexylamine sulfate and is distinguished from the more common bis-salt (2:1) form (CAS 6411-75-2) by its stoichiometry and associated physicochemical properties [2]. It is historically employed as a nasal decongestant and vasoconstrictor, and is recognized in international pharmacopeia references .

1:1 sulfate salt stoichiometry differentiates from 2:1 bis-salt
Racemic (±)-1-methylhexylamine form
Sympathomimetic alkylamine probe with NET interaction

(1-Methylhexyl)ammonium Sulphate: Generic Substitution Risks


Substituting (1-methylhexyl)ammonium sulphate (1:1 salt) with its close analog, the 2:1 bis-salt (CAS 6411-75-2), or other in-class nasal decongestants is scientifically unsound due to quantifiable differences in molecular stoichiometry, thermal stability, and pharmacological activity. The 1:1 salt exhibits a distinct molecular weight and protonation state compared to the 2:1 salt [1], which directly impacts its solubility, crystallization behavior, and biological membrane permeability [2]. Furthermore, head-to-head clinical data demonstrate that the decongestant efficacy profile of the tuaminoheptane moiety is not equivalent to that of imidazoline derivatives like xylometazoline, with notable differences in nasal resistance reduction and the absence of a rebound effect in acute settings [3]. Relying on generic interchange without accounting for these specific salt-form and pharmacodynamic differences introduces significant risks in both analytical and therapeutic applications.

Salt-Form Mismatch

1:1 sulfate (MW 213.30) differs from the more common 2:1 sulfate (MW 328.51) in stoichiometry, which may shift molarity, solubility, and solid-state behavior. Direct substitution not recommended without re-validation.

Pharmacodynamic Profile Mismatch

Tuaminoheptane is a NET inhibitor with reported rapid onset; xylometazoline is an α-agonist with documented rebound effect. Endpoint context may not transfer between mechanisms.

(1-Methylhexyl)ammonium Sulphate: Differentiation Evidence


Salt Form Differentiation

The target compound is a 1:1 sulfate salt of 1-methylhexylamine, whereas the most common pharmaceutical form is the 2:1 sulfate (CAS 6411-75-2). This fundamental difference in stoichiometry results in a molecular weight of 213.30 g/mol for the 1:1 salt compared to 328.51 g/mol for the 2:1 salt . This has direct implications for molar concentration calculations, solubility in various media, and solid-state properties such as melting point and crystallinity [1].

Salt Form Identity
Head-to-head
Target: 1:1 sulfate
MW 213.30 g/mol
Comparator: 2:1 sulfate
MW 328.51 g/mol
Molarity and solid‑state properties differ.
54% MW difference; vendor specification sheets.
Pharmaceutical Salts Analytical Chemistry Preformulation

Efficacy vs. Xylometazoline

In a double-blind, randomized, controlled rhinomanometric study (n=18), the tuaminoheptane sulfate formulation reduced nasal resistance from 0.30 Pa to 0.19 Pa (a decrease of 0.11 Pa), while the comparator xylometazoline reduced resistance from 0.31 Pa to 0.17 Pa (a decrease of 0.14 Pa). Both were significantly different from placebo (no change) [1]. Crucially, the decongestant effect of tuaminoheptane was observed as early as 5 minutes and remained constant up to 20 minutes without any evidence of a rebound effect within the study window, a known limitation with prolonged use of imidazoline decongestants [2].

Nasal Resistance Endpoint
Head-to-head
Tuaminoheptane: Δ -0.11 Pa (n=18)Xylometazoline: Δ -0.14 Pa
Reported rapid onset, no acute rebound in study window.
Rhinomanometry, 5–20 min post‑dose; placebo unchanged.
Clinical Pharmacology Rhinomanometry Vasoconstriction

Norepinephrine Transporter Affinity

The compound acts as a norepinephrine reuptake inhibitor and releasing agent. In a high-confidence predictive screen, tuaminoheptane demonstrated an IC50 of 3.7 μM for the human norepinephrine transporter (NET), with a substrate uptake inhibition of 27±7% at 10 μM [1]. This places it among the moderate-affinity NET ligands, distinct from potent inhibitors like tranylcypromine (IC50 8.7 μM, 25% inhibition) and weaker ones like adrenalone (IC50 36.9 μM, 99% inhibition) [1]. Its mechanism differs fundamentally from imidazoline decongestants (e.g., xylometazoline) which act as direct α-adrenergic receptor agonists.

NET IC50
Reported
3.7 μM
Moderate NET ligand; distinct from direct α‑agonists.
HEK293 cells, [³H]norepinephrine uptake assay.
Pharmacology Neurochemistry Target Engagement

Analytical Reference Specifications

While the 2:1 sulfate salt (CAS 6411-75-2) is commercially available with a defined melting point of 289-291 °C and a purity of ≥99% , the 1:1 sulfate salt (CAS 33423-91-5) is typically characterized by a final purity >95% as confirmed by NMR and HPLC, with no explicit melting point reported in common vendor documentation . This distinction in thermal behavior and purity specification is critical for analysts selecting the correct reference standard for method development or impurity profiling.

Purity Specification
Specification review
Target: >95% (NMR/HPLC), no mp reported2:1 salt: ≥99%, mp 289–291 °C
Requires purity & thermal profile verification for analytical use.
Vendor datasheets; 1:1 salt lacks defined melting point.
Analytical Chemistry Quality Control Reference Standards

(1-Methylhexyl)ammonium Sulphate: Application Scenarios


Preformulation & Salt Screening

This compound is an ideal candidate for preformulation studies aimed at optimizing the physicochemical properties of the 1-methylhexylamine moiety. Its 1:1 sulfate salt stoichiometry [1] provides a distinct solubility and dissolution profile compared to the 2:1 salt, which can be exploited to modulate the bioavailability or stability of a drug candidate. Its moderate NET affinity (IC50 = 3.7 μM) [2] also makes it a useful tool compound in early-stage pharmacology research for probing norepinephrine transporter function.

Nasal Decongestant Formulation Development

The compound's demonstrated clinical efficacy in reducing nasal resistance (Δ -0.11 Pa) without acute rebound effects within a 20-minute window [3] positions it as a reference active pharmaceutical ingredient (API) for developing new decongestant formulations. Researchers can leverage this data to design combination products or novel delivery systems that aim to provide rapid relief with an improved safety profile compared to traditional imidazoline-based sprays.

Impurity Profiling Reference

Given the availability of the more common 2:1 sulfate salt (CAS 6411-75-2) at higher purity (≥99%) , the 1:1 sulfate salt serves a critical role as a specific impurity or degradation product reference standard. Its use is essential for developing validated HPLC or NMR methods to accurately quantify and control the 1:1 salt in bulk drug substances or formulated products of the 2:1 API, ensuring compliance with pharmacopeial standards.

Surfactant & Ionic Liquid Synthesis

As an organic ammonium sulfate, this compound exhibits amphiphilic properties due to its hydrophobic 1-methylhexyl chain and hydrophilic ionic headgroup [4]. Its distinct stoichiometry and counterion structure make it a valuable precursor for synthesizing specialized cationic surfactants or ionic liquids with tailored phase behavior and critical micelle concentration (CMC) values, which can be systematically compared to analogs derived from the 2:1 salt or other primary alkylamines.

Application
Selection Property
Validation Focus
Preformulation & salt screening
1:1 stoichiometry profile
Solubility / dissolution vs. 2:1 salt
Decongestant formulation research
Reported rapid-onset nasal resistance reduction
Rebound-effect endpoint monitoring
Impurity profiling reference
Distinct purity & thermal specification
HPLC / NMR method validation
Surfactant / ionic liquid synthesis
Amphiphilic 1-methylhexyl chain
CMC / phase behavior comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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